molecular formula C21H21BrN4O B12184576 3-(4-Bromophenyl)-6-[4-(4-methoxyphenyl)piperazin-1-yl]pyridazine

3-(4-Bromophenyl)-6-[4-(4-methoxyphenyl)piperazin-1-yl]pyridazine

Cat. No.: B12184576
M. Wt: 425.3 g/mol
InChI Key: YESHFDRQXFDTQG-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-6-[4-(4-methoxyphenyl)piperazin-1-yl]pyridazine is a complex organic compound that features a pyridazine ring substituted with a bromophenyl group and a methoxyphenyl piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-6-[4-(4-methoxyphenyl)piperazin-1-yl]pyridazine typically involves multi-step organic reactions. One common method starts with the bromination of a suitable phenyl precursor, followed by the formation of the pyridazine ring through cyclization reactions. The piperazine moiety is then introduced via nucleophilic substitution reactions. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Purification steps such as recrystallization and chromatography are employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-6-[4-(4-methoxyphenyl)piperazin-1-yl]pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups .

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-6-[4-(4-methoxyphenyl)piperazin-1-yl]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Bromophenyl)-6-[4-(4-methoxyphenyl)piperazin-1-yl]pyridazine is unique due to its combination of a pyridazine ring with a piperazine moiety, which provides distinct chemical reactivity and potential biological activity. This structural uniqueness makes it a valuable compound for diverse research applications .

Properties

Molecular Formula

C21H21BrN4O

Molecular Weight

425.3 g/mol

IUPAC Name

3-(4-bromophenyl)-6-[4-(4-methoxyphenyl)piperazin-1-yl]pyridazine

InChI

InChI=1S/C21H21BrN4O/c1-27-19-8-6-18(7-9-19)25-12-14-26(15-13-25)21-11-10-20(23-24-21)16-2-4-17(22)5-3-16/h2-11H,12-15H2,1H3

InChI Key

YESHFDRQXFDTQG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=C(C=C4)Br

Origin of Product

United States

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